molecular formula C25H20N4O4 B2544888 4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)-1,2-dihydrophthalazin-1-one CAS No. 1291868-99-9

4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)-1,2-dihydrophthalazin-1-one

Cat. No.: B2544888
CAS No.: 1291868-99-9
M. Wt: 440.459
InChI Key: FKGBBACNSROSEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)-1,2-dihydrophthalazin-1-one is a high-purity chemical compound offered for research purposes. This molecule features a 1,2,4-oxadiazole ring, a privileged structure in medicinal chemistry known for its metabolic stability and role as a bioisostere for esters and amides, which is linked to a 3,5-dimethoxyphenyl group and a 2-(3-methylphenyl)-1,2-dihydrophthalazin-1-one system. While the specific biological profile and molecular targets of this exact compound are areas of active investigation and require further experimental validation, its core structure is of significant interest in pharmacological research. Compounds with the 1,2,4-oxadiazole pharmacophore have been extensively studied in the context of inhibiting bacterial virulence factors, particularly mono-ADP-ribosyltransferase (mART) toxins . These toxins, produced by pathogens like Pseudomonas aeruginosa , are key virulence factors that compromise host cells, and their inhibition represents a promising anti-virulence strategy to combat bacterial infections without inducing the high selection pressure associated with conventional antibiotics . Furthermore, structurally similar molecules based on the phthalazinone core are explored in various therapeutic areas. This product is intended for Research Use Only and is not approved for diagnostic or therapeutic applications in humans or animals. Researchers are responsible for conducting all necessary experiments to determine this compound's specific mechanism of action, efficacy, and toxicity profile in their biological systems.

Properties

IUPAC Name

4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O4/c1-15-7-6-8-17(11-15)29-25(30)21-10-5-4-9-20(21)22(27-29)24-26-23(28-33-24)16-12-18(31-2)14-19(13-16)32-3/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKGBBACNSROSEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=CC(=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)-1,2-dihydrophthalazin-1-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions to form the oxadiazole ring . The reaction conditions often include the use of reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)-1,2-dihydrophthalazin-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)-1,2-dihydrophthalazin-1-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects . Additionally, it may interact with cellular signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Chemistry

The compound belongs to a class of hybrid heterocycles combining phthalazinone and oxadiazole motifs. Below is a comparative analysis with structurally related compounds:

Compound Core Structure Key Substituents Molecular Weight (g/mol) LogP Reported Activity Application Reference
Target Compound Phthalazinone + 1,2,4-oxadiazole 3,5-Dimethoxyphenyl, 3-methylphenyl ~433.4 ~3.2* Anticancer (in silico predictions) Drug development
Oxadiazon (3-(2,4-dichloro-5-(1-methylethoxy)phenyl)-5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2(3H)-one) 1,3,4-Oxadiazol-2(3H)-one 2,4-Dichlorophenyl, isopropyl, tert-butyl 345.2 4.8 Herbicidal Agricultural herbicide
Compound 4g (from ) Pyrazol-3-one + tetrazole Coumarin, benzodiazepine, phenyl ~670.7 ~4.5* Antimicrobial Pharmaceutical research
Triazol-3-one derivatives (e.g., ) Triazol-3-one + dioxolane 2,4-Dichlorophenyl, triazole, piperazine ~650–700 ~2.5–3.0 Antifungal Antifungal agents

*Estimated using computational tools (e.g., ChemDraw).

Key Comparative Insights

Oxadiazole Derivatives: The target compound shares the 1,2,4-oxadiazole ring with oxadiazon, a herbicide. However, oxadiazon’s dichlorophenyl and tert-butyl groups confer lipophilicity (LogP = 4.8), favoring membrane penetration in plants. Unlike oxadiazon’s 1,3,4-oxadiazol-2(3H)-one structure, the target compound’s 1,2,4-oxadiazole lacks a ketone oxygen, altering electronic properties and hydrogen-bonding capacity .

Phthalazinone vs. Pyrazolone/Triazolone Cores: Compound 4g () features a pyrazolone core linked to a tetrazole, which is more polar than the phthalazinone-oxadiazole hybrid. This polarity may limit blood-brain barrier penetration compared to the target compound . Triazolone derivatives () exhibit antifungal activity via CYP51 inhibition. The phthalazinone core in the target compound may instead target poly(ADP-ribose) polymerase (PARP), a mechanism seen in oncology candidates .

Substituent Effects: The 3,5-dimethoxyphenyl group in the target compound provides electron-donating methoxy substituents, enhancing π-π stacking with aromatic residues in enzyme binding pockets. This contrasts with oxadiazon’s electron-withdrawing chlorine atoms, which improve herbicidal activity through radical generation . The 3-methylphenyl substituent on the phthalazinone ring may sterically hinder metabolism at the ortho position, extending half-life compared to unsubstituted analogues .

Pharmacological and Industrial Relevance

  • Drug Development : The target compound’s balanced lipophilicity and dual heterocyclic architecture make it a candidate for kinase or PARP inhibition, unlike oxadiazon’s niche agricultural use .
  • Synthetic Challenges: The coupling of phthalazinone and oxadiazole rings requires precise stoichiometry and catalysts (e.g., Pd for cross-coupling), whereas triazolone derivatives () are synthesized via click chemistry, offering higher yields .

Biological Activity

The compound 4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)-1,2-dihydrophthalazin-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and the mechanisms underlying its activity against various biological targets.

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the oxadiazole ring and subsequent functionalization to introduce the phthalazinone moiety. The structure can be characterized using techniques such as NMR spectroscopy and mass spectrometry.

Antimicrobial Activity

Recent studies have shown that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds containing the oxadiazole ring have been reported to possess activity against both gram-positive and gram-negative bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways.

Microbial Strain Activity
Bacillus cereusStrong
Staphylococcus aureusModerate
Escherichia coliWeak

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. Notably, studies have demonstrated that it exhibits cytotoxic effects against liver carcinoma (HepG2) and breast cancer (MCF7) cell lines. The cytotoxicity is often assessed using assays such as MTT or sulforhodamine B (SRB).

Cell Line IC50 (µM)
HepG218.78
MCF725.00
HUH710.10

These values indicate that the compound can be more effective than standard chemotherapeutic agents like 5-Fluorouracil (5-FU) in certain contexts.

Mechanistic Insights

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Topoisomerase Inhibition : Compounds with oxadiazole moieties have been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication and repair.
  • Apoptosis Induction : The compound may trigger apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Antioxidant Activity : Some studies suggest that these compounds possess antioxidant properties that help mitigate oxidative stress in cells.

Case Studies

Several case studies highlight the efficacy of oxadiazole derivatives in preclinical models:

  • Study on HepG2 Cells : A study demonstrated that treatment with the compound led to a significant reduction in cell viability compared to untreated controls, indicating strong anticancer potential.
  • Antimicrobial Efficacy : In vitro testing against various microbial strains showed that certain derivatives exhibited improved activity compared to traditional antibiotics, suggesting a promising avenue for developing new antimicrobial agents.

Q & A

Q. What are the key synthetic pathways for constructing this compound?

The synthesis typically involves three critical steps:

  • Oxadiazole ring formation : Cyclization of amidoxime precursors with carboxylic acid derivatives under reflux conditions (e.g., using POCl₃ or DCC as coupling agents) .
  • Phthalazinone core assembly : Condensation of phthalic anhydride derivatives with hydrazine, followed by functionalization at the N2 position .
  • Coupling reactions : Suzuki or Ullmann cross-coupling to integrate the 3,5-dimethoxyphenyl and 3-methylphenyl substituents . Purity optimization often requires column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (methanol/ethanol) .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and ring connectivity .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • HPLC : Assesses purity (>95% required for pharmacological studies) .
  • X-ray crystallography : Resolves stereochemical ambiguities in the phthalazinone and oxadiazole moieties .

Q. How do solvent and temperature conditions influence synthetic yields?

  • Oxadiazole formation : Reflux in anhydrous DMF or THF at 80–100°C improves cyclization efficiency .
  • Coupling reactions : Polar aprotic solvents (e.g., DMSO) and temperatures of 60–80°C enhance cross-coupling yields .
  • Acidic/basic workup (e.g., NaHCO₃ or HCl) is critical for isolating intermediates .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzymatic sources .
  • Structural analogs : Substitutions like bromine (vs. methoxy) on the phenyl ring alter electron density and binding affinity .
  • Purity thresholds : Impurities >5% can skew dose-response curves; validate via HPLC and elemental analysis .
  • Solubility : Use DMSO/carboxymethylcellulose vehicles at controlled concentrations to avoid aggregation .

Q. How can computational modeling predict target interactions?

  • Molecular docking (AutoDock/Vina) : Identifies potential binding pockets in kinases or GPCRs by aligning the oxadiazole and phthalazinone groups with catalytic residues .
  • MD simulations (GROMACS) : Assesses stability of ligand-receptor complexes over 100-ns trajectories, highlighting key hydrogen bonds (e.g., between methoxy groups and Arg residues) .
  • QSAR models : Correlate substituent electronegativity (Hammett constants) with inhibitory activity .

Q. What methods optimize selectivity against off-target proteins?

  • Fragment-based design : Replace 3-methylphenyl with bulkier groups (e.g., tert-butyl) to sterically block off-target binding .
  • Isothermal titration calorimetry (ITC) : Quantifies binding enthalpy/entropy to prioritize high-specificity analogs .
  • Kinase profiling panels : Test against 50+ kinases to identify selectivity cliffs .

Q. How do electronic effects of substituents influence reactivity?

  • Methoxy groups : Electron-donating 3,5-dimethoxy substituents enhance oxadiazole’s π-π stacking with aromatic residues (e.g., Tyr in ATP-binding sites) .
  • Chlorine/methyl analogs : Electron-withdrawing groups increase electrophilicity, improving cross-coupling efficiency but reducing metabolic stability .
  • DFT calculations : Predict charge distribution and frontier molecular orbitals to guide synthetic modifications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.